molecular formula C20H22N4O2S B12489431 N-(4-methoxyphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-methoxyphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12489431
M. Wt: 382.5 g/mol
InChI Key: LGSSCPNJTUSLJK-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a triazole ring, and a sulfanylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C20H22N4O2S

Molecular Weight

382.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[[4-methyl-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H22N4O2S/c1-24-18(13-8-15-6-4-3-5-7-15)22-23-20(24)27-14-19(25)21-16-9-11-17(26-2)12-10-16/h3-7,9-12H,8,13-14H2,1-2H3,(H,21,25)

InChI Key

LGSSCPNJTUSLJK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC)CCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is often introduced through a coupling reaction, such as a Suzuki or Heck reaction, using palladium catalysts.

    Final Assembly: The final step involves the coupling of the triazole-sulfanyl intermediate with the methoxyphenyl group under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and reagents are often recycled to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the triazole ring or other functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium methoxide, dimethyl sulfoxide, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring is known to bind to metal ions and enzymes, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The sulfanyl group can form disulfide bonds with thiol-containing proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: shares structural similarities with other triazole derivatives, such as fluconazole and itraconazole, which are well-known antifungal agents.

    Sulfonamide derivatives: Compounds like sulfamethoxazole, which also contain a sulfanyl group, are used as antibiotics.

Uniqueness

    Structural Features: The combination of a methoxyphenyl group, a triazole ring, and a sulfanylacetamide moiety is unique and contributes to its distinct chemical and biological properties.

    Biological Activity: Its potential antimicrobial, antifungal, and anticancer activities make it a valuable compound for further research and development.

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